molecular formula C16H23NO5 B596447 (R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid CAS No. 1287146-61-5

(R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

Cat. No. B596447
CAS RN: 1287146-61-5
M. Wt: 309.362
InChI Key: OKHSAIMUACRCDK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis as an Nα-amino protecting group . The Boc group is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Synthesis Analysis

The synthesis of compounds containing the tert-butoxycarbonyl (Boc) group can be achieved using various methods. One such method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes . This method allows for the direct introduction of the Boc group into a variety of organic compounds .


Molecular Structure Analysis

The molecular structure of “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” is complex due to the presence of the Boc group. The Boc group is a bulky group that can elicit a unique reactivity pattern . This reactivity is due to the crowded nature of the Boc group, which can have implications in chemical transformations .


Chemical Reactions Analysis

The Boc group in “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” plays a significant role in its chemical reactions. The unique reactivity pattern of the Boc group is highlighted by its characteristic applications, starting from its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” are influenced by the presence of the Boc group. The Boc group is a bulky group that can affect the reactivity of the compound .

Scientific Research Applications

BOC Protection of Amines

This compound plays a crucial role in the BOC protection of amines, a process that is important in the synthesis of biologically active molecules . The BOC protection is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This process is carried out in catalyst and solvent-free media under mild reaction conditions .

Catalyst in Chemical Reactions

Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid can be used as a catalyst in various chemical reactions . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process. They provide an alternative reaction pathway with a lower activation energy, which increases the rate of the reaction.

Pharmaceutical Intermediates

This compound is used as an intermediate in the pharmaceutical industry . Pharmaceutical intermediates are the key components or precursors in the production of APIs (Active Pharmaceutical Ingredients). They are often used in the synthesis of complex organic molecules.

Synthesis of Biologically Active Molecules

The nitrogen-containing carbamate or BOC amine compounds, such as Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid, are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Green Chemistry/Sustainable Technology

The use of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid aligns with the principles of green chemistry or sustainable technology . This involves a paradigm shift from traditional concepts and focuses mainly on yield and commercial value, whilst eliminating the usage of solvents and catalysts to enhance green chemistry .

Research on Chemical Intermediates

This compound is also used in research on chemical intermediates . Chemical intermediates are compounds that are formed in a middle step of a reaction between reactants and the desired product. They often have a short lifetime, as they quickly react to form the final product.

Mechanism of Action

Target of Action

The primary target of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is the amino group in various compounds, including natural products, amino acids, and peptides . The compound acts as a protecting group for these amino groups during synthetic organic transformations .

Mode of Action

Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid, also known as a Boc-protected amino compound, interacts with its targets by masking the amino group . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases, making it a preferred choice in amino protection .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The Boc group’s stability allows it to withstand the mild and functional group tolerant reaction conditions of the SM coupling .

Pharmacokinetics

The pharmacokinetic properties of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid are largely dependent on the specific conditions under which it is used. For instance, the compound’s stability allows it to withstand various conditions, making it suitable for use in different environments .

Result of Action

The primary result of the action of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is the protection of the amino group in various compounds. This enables selective bond formation while minimizing competing reactions with reactive functional groups . The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis makes it a preferred choice in amino protection .

Action Environment

The action, efficacy, and stability of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid are influenced by various environmental factors. For instance, the compound can be used under either aqueous or anhydrous conditions . Additionally, the compound’s stability allows it to withstand various conditions, making it suitable for use in different environments .

Future Directions

The use of the Boc group in compounds like “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” has potential applications in biocatalytic processes . The unique reactivity pattern of the Boc group, along with its implications in biosynthetic and biodegradation pathways, suggests potential future directions in synthetic organic chemistry .

properties

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHSAIMUACRCDK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719287
Record name (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

CAS RN

1287146-61-5
Record name (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.